molecular formula C18H16N4O3 B11217693 1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide

1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B11217693
M. Wt: 336.3 g/mol
InChI Key: HMBRDXPBMGINCV-RGVLZGJSSA-N
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Description

This compound belongs to the class of 4-hydroxy-2-quinolones, which exhibit intriguing pharmaceutical and biological activities. Quinolones are known for their roles in natural and synthetic chemistry, as well as their pharmacological significance . The compound’s structure consists of a quinoline core with a hydrazide group and an ethyl substituent.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the bromination of (E)-1-allyl-4-hydroxy-2-oxo-N’-pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide. This reaction yields a light-orange crystalline perbromide precipitate, which further transforms into the desired compound upon heating .

Industrial Production:: While specific industrial production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization of reaction conditions and scalability are essential considerations for large-scale production.

Chemical Reactions Analysis

Reactivity:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include bromine for bromination and hydrazine derivatives for hydrazide formation. Major products formed from these reactions include derivatives of the quinoline core.

Scientific Research Applications

Chemistry:: Researchers study this compound’s reactivity, stability, and coordination properties. It may serve as a ligand in transition metal complexes or participate in supramolecular assemblies.

Biology and Medicine::

    Antimicrobial Activity: Quinolones exhibit antibacterial properties, and this compound could be explored as a potential antibiotic.

    Anticancer Potential: Investigations into its cytotoxic effects and interactions with cellular targets are ongoing.

    Anti-inflammatory Properties: Quinolones may modulate inflammation pathways.

Industry::

    Dye Synthesis: Quinolone derivatives find applications in dye production.

    Photodynamic Therapy: Some quinolones are used in photodynamic therapy for cancer treatment.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While this compound is unique due to its specific substituents, it shares similarities with other quinolones. Notable related compounds include 4-hydroxyquinoline and tasquinimod, which exhibit distinct pharmacological activities .

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

1-ethyl-4-hydroxy-2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-2-22-14-6-4-3-5-13(14)16(23)15(18(22)25)17(24)21-20-11-12-7-9-19-10-8-12/h3-11,23H,2H2,1H3,(H,21,24)/b20-11+

InChI Key

HMBRDXPBMGINCV-RGVLZGJSSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O

Origin of Product

United States

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